N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide
Description
This compound features a 2,5-dimethoxyphenyl group linked to an acetamide moiety, which is further connected to a 3-oxo-1-(phenylcarbonyl)piperazine ring.
Properties
IUPAC Name |
2-(1-benzoyl-3-oxopiperazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-15-8-9-18(29-2)16(12-15)23-19(25)13-17-20(26)22-10-11-24(17)21(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZYSARHPVMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
General Mechanisms
Compounds similar to N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide often exhibit various biological activities, including:
- Anticonvulsant Activity : Many derivatives of piperazine and acetamide have been evaluated for their anticonvulsant properties. For instance, studies have shown that modifications in the piperazine ring can significantly influence anticonvulsant efficacy in animal models .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. The presence of specific functional groups, such as methoxy or halogen substitutions, can enhance lipophilicity and CNS penetration, contributing to neuroprotective properties .
Structure-Activity Relationship (SAR)
The biological activity of compounds like This compound is often influenced by:
- Functional Groups : The presence of methoxy groups on the phenyl ring has been linked to increased potency and selectivity for certain biological targets .
- Piperazine Moiety : Variations in the piperazine structure can lead to different pharmacological profiles. For example, substituents on the piperazine nitrogen can modulate receptor affinity and activity .
Case Studies
While specific case studies on This compound are not available, related compounds have been studied extensively:
- Anticonvulsant Screening : In studies involving similar piperazine derivatives, compounds were screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain modifications led to significant protection against seizures in various animal models .
- Neurotoxicity Assessment : The acute neurological toxicity of these compounds was assessed using the rotarod test, which helps determine motor coordination and overall neurological function post-administration .
Summary Table of Findings
| Compound Type | Biological Activity | Key Findings |
|---|---|---|
| Piperazine Derivatives | Anticonvulsant | Modified piperazines showed varying efficacy in MES tests. |
| Acetamide Compounds | Neuroprotective | Functional group substitutions enhanced CNS penetration. |
| Methoxy Substituted Compounds | Increased Potency | Presence of methoxy groups linked to higher activity. |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of acetamide derivatives with diverse heterocyclic and aromatic substituents. Key analogues include:
Key Observations :
- The 2,5-dimethoxyphenyl group is a common feature across analogues, enhancing π-π stacking interactions with biological targets .
- Heterocyclic cores (e.g., quinazolinone, pyridazine, benzothiazole) dictate solubility and target specificity.
Physicochemical Properties
| Property | Target Compound | N-(6-CF₃-benzothiazol-2-yl) Analogue | N-(3-acetylphenyl) Pyridazine Analogue |
|---|---|---|---|
| Molecular Weight | ~421 g/mol (estimated) | 421.5 g/mol | ~435 g/mol |
| Key Functional Groups | 2,5-Dimethoxyphenyl, phenylcarbonyl-piperazine | CF₃, benzothiazole | Pyridazine, acetylphenyl |
| Solubility | Moderate (polar groups) | Low (hydrophobic CF₃) | High (polar pyridazine) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
